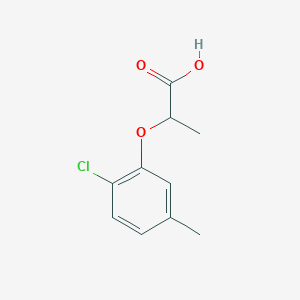

2-(2-Chloro-5-methylphenoxy)propanoic acid

Vue d'ensemble

Description

2-(2-Chloro-5-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a derivative of phenoxypropanoic acid and is known for its applications in various fields, including chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)propanoic acid typically involves the reaction of 2-chloro-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chloro-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxypropanoic acids.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use:

2-(2-Chloro-5-methylphenoxy)propanoic acid is primarily utilized as a selective herbicide for controlling broadleaf weeds in various crops. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target weeds. This property makes it effective in cereal crops and grasslands, where it helps maintain crop yield by minimizing weed competition .

Formulations:

The compound is often found in various formulations, including liquid concentrates and granules, which can be applied through spraying or soil incorporation. Its effectiveness against specific weed species has made it a valuable tool in integrated weed management systems .

Environmental Management

Soil Residue Studies:

Research has indicated that this compound can persist in soil environments, leading to concerns about its long-term ecological impact. Studies have shown that residues may affect non-target plant species and soil microbial communities, necessitating careful management practices to mitigate these effects .

Aquatic Toxicity:

The compound is classified as very toxic to aquatic life, raising concerns regarding its runoff into water bodies. Regulatory agencies emphasize the need for proper application techniques to prevent contamination of aquatic ecosystems . Monitoring programs are often implemented in agricultural areas where this herbicide is used to assess its impact on local water quality.

Health Implications

Carcinogenic Potential:

The health risks associated with exposure to this compound have been the subject of various studies. While some research indicates a limited association with certain cancers among heavily exposed populations, comprehensive epidemiological studies have not established a clear causal relationship between the herbicide and increased cancer risk .

Occupational Exposure:

Workers involved in the manufacturing and application of chlorophenoxy herbicides have been monitored for health outcomes. Some studies suggest an increased risk for specific cancers, such as soft-tissue sarcoma and non-Hodgkin lymphoma, particularly among those with prolonged exposure . However, findings are mixed and often dependent on individual exposure levels and other confounding factors.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Danish Cohort Study | No overall increase in cancer incidence; increased risks for soft-tissue sarcoma in some subcohorts | Suggests need for further investigation into specific exposure scenarios |

| UK Manufacturing Study | No general excess mortality from cancer; isolated cases of nasal carcinoma | Indicates potential risks associated with specific occupational exposures |

| Swedish Case-Control Study | Statistically significant association between malignant lymphoma and exposure | Highlights the importance of assessing long-term health effects among agricultural workers |

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chloro-2-methylphenoxy)propanoic acid: Another phenoxypropanoic acid derivative with similar chemical properties.

Mecoprop: A widely used herbicide with a similar structure and mode of action.

Uniqueness

2-(2-Chloro-5-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

Overview

2-(2-Chloro-5-methylphenoxy)propanoic acid, also known by its CAS number 30033-94-4, is an organic compound with significant biological activity, particularly in the field of herbicides. Its molecular formula is C10H11ClO3, with a molecular weight of 214.65 g/mol. This compound is primarily used for the post-emergence control of broadleaf weeds and exhibits various biochemical interactions that influence cellular processes.

The primary mode of action of this compound involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth in susceptible plants. This herbicide interacts with the auxin signaling pathway, which is crucial for regulating plant growth and development. By disrupting this pathway, the compound induces rapid cell division and elongation, ultimately resulting in plant death.

The compound has been shown to modulate enzyme activities significantly. It interacts with cytochrome P450 monooxygenases, enzymes involved in the metabolism of various substrates. This interaction can alter the catalytic activity of these enzymes, influencing metabolic pathways within the organism.

Key Biochemical Interactions

- Enzyme Modulation : Alters activity of cytochrome P450 enzymes.

- Signal Transduction : Influences proteins involved in cellular responses to stimuli.

- Gene Expression : Affects gene expression profiles by activating or inhibiting specific signaling pathways.

Cellular Effects

Research indicates that this compound can affect various cell types by modulating cellular functions such as proliferation, differentiation, and apoptosis. The compound's ability to influence these processes is linked to its interaction with specific biomolecules, including enzymes and receptors.

Temporal Effects in Laboratory Settings

Studies have demonstrated that the stability and degradation of this compound are critical for its long-term biological effects. Under certain conditions, it remains stable but may degrade over time, diminishing its efficacy. Long-term exposure can lead to sustained changes in cellular function.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Herbicidal Activity : A study highlighted its effectiveness against a range of broadleaf weeds including cleavers and chickweed, showcasing its application in agricultural practices .

- Toxicological Assessments : Research has evaluated the toxicity of this compound on non-target organisms, indicating moderate toxicity levels and potential ecological impacts .

- Microbial Toxicity : Investigations into soil microbial toxicity have identified this compound's effects on key microbial groups such as ammonia-oxidizing microorganisms and arbuscular mycorrhizal fungi, suggesting implications for soil health and ecosystem services .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related herbicides like Mecoprop-P:

| Compound Name | Active Ingredient | Mechanism of Action | Applications |

|---|---|---|---|

| This compound | 30033-94-4 | Auxin mimicry leading to uncontrolled growth | Herbicide for broadleaf weeds |

| Mecoprop-P | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | Similar auxin mimicry effects | Used in cereals and grasslands |

Propriétés

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAUPTBCTGCOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395929 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-94-4 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.